Palmarumycin C3

概要

説明

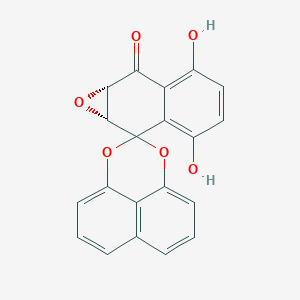

パルママイシンC3は、スピロビスナフタレンファミリーに属する化合物であり、このファミリーは、多様な生物活性で知られる真菌代謝産物です。これらの化合物は、ユニークなスピロケタール構造によって特徴付けられます。この構造は、スピロケタール結合によって架橋された2つの1,8-ジヒドロキシナフタレン由来ユニットで構成されています。パルママイシンC3は、内生菌Berkleasmium属Dzf12の培養液から単離され、顕著な抗菌活性と抗酸化活性を示します .

準備方法

合成経路と反応条件

パルママイシンC3の全合成には、エポキシ化、還元、開環反応など、いくつかの重要なステップが含まれます。合成は通常、1,8-ジヒドロキシナフタレンと5-メトキシテトラロンを出発物質として開始されます。このプロセスには以下が含まれます。

エポキシ化: N-ベンジルシンコニニウムクロリドによって触媒されます。

還元: 有機セレン試薬によって媒介されます。

開環と脱離: 塩化セリウム(III)水和物によって促進されます

工業的製造方法

パルママイシンC3の工業的製造方法は、複雑な合成と、必要な試薬および条件の特異性のために、十分に文書化されていません。ほとんどの製造は、工業規模ではなく、研究室で行われています。

化学反応の分析

Biosynthetic Pathways in Fungal Cultures

Palmarumycin C3 is naturally produced by endophytic fungi such as Berkleasmium sp. Dzf12. Its biosynthesis involves oxidative coupling and hydroxylation steps:

-

1-Hexadecene Induction : Addition of 1-hexadecene (10% v/v) to fungal cultures on day 6 enhances yields by 59.5-fold (0.02 g/L to 1.19 g/L) compared to controls .

-

Hydroxylation : A hydroxyl group at C-8 distinguishes this compound from C2, contributing to its superior antimicrobial activity .

Structural Modifications and Reactivity

Degradation and Stability

-

Storage : Stable at +4°C in solid form; prolonged exposure to light or heat accelerates decomposition .

-

Solubility : Poor aqueous solubility necessitates organic solvents (e.g., DMSO) for biological assays .

Mechanistic Insights from Key Reactions

科学的研究の応用

Chemistry

- Model Compound : Palmarumycin C3 serves as a model compound for studying spiroketal synthesis and reactivity. Its structural properties provide insights into the synthesis of related compounds and their potential modifications.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including Agrobacterium tumefaciens, Bacillus subtilis, and Pseudomonas lachrymans. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness compared to standard antibiotics like streptomycin sulfate .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities using assays such as DPPH radical scavenging and β-carotene/linoleic acid bleaching capacity. It exhibited lower IC50 values than many controls, indicating strong antioxidant potential .

Medicine

- Anticancer Potential : this compound has shown promise in inhibiting various cancer cell lines, including HCT116 (colon cancer), U87-MG (glioblastoma), and HepG2 (liver cancer) cells. Studies report significant inhibition rates, suggesting its potential as an anticancer agent.

- Antifungal Activity : The compound's antifungal properties make it a candidate for developing new antifungal treatments. It has been specifically noted for its effectiveness against pathogens like Magnaporthe oryzae, which is responsible for rice blast disease .

Agricultural Applications

- Biopesticide Development : Due to its antifungal properties, this compound is being explored as a biopesticide in agriculture. Its ability to inhibit fungal pathogens could provide an environmentally friendly alternative to synthetic pesticides.

Case Study 1: Antimicrobial Evaluation

A study assessing the antimicrobial efficacy of this compound demonstrated that it outperformed many conventional antibiotics against several bacterial strains. The results indicated that this compound had an MIC ranging from 0.5 to 4 μg/mL for various Gram-positive bacteria, showcasing its potential as a therapeutic agent in infectious diseases .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant activity, this compound was subjected to multiple assays, revealing an IC50 of 37.57 μg/mL for DPPH radical scavenging and 7.41 μg/mL for β-carotene oxidation inhibition. These results highlight its potential utility in preventing oxidative stress-related diseases .

Comparative Data Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Chemistry | Spiroketal Synthesis | Serves as model compound for synthesis studies |

| Biology | Antimicrobial | Effective against A. tumefaciens, MIC: 0.5-4 μg/mL |

| Antioxidant | IC50: DPPH - 37.57 μg/mL; β-carotene - 7.41 μg/mL | |

| Medicine | Anticancer | Significant inhibition of HCT116, U87-MG, HepG2 |

| Agriculture | Biopesticide | Potential use against fungal pathogens |

作用機序

パルママイシンC3の作用機序は、さまざまな分子標的と経路との相互作用に関係しています。それは、微生物の細胞膜の完全性を破壊することによって、その抗菌効果を発揮します。その抗酸化活性は、フリーラジカルを捕捉し、酸化ストレスを阻害する能力に起因しています。 この化合物は、アポトーシスを誘導し、細胞増殖を阻害することによって、癌細胞に対して細胞傷害効果を示します .

類似化合物の比較

類似化合物

- パルママイシンBG1

- パルママイシンBG2

- ギニャルジンE

- パルママイシンCP17

独自性

パルママイシンC3は、その類似体と比較して、より強い抗菌活性と抗酸化活性を示すため、ユニークです。 その特異的なスピロケタール構造と、ユニークな官能基の存在が、その独特の生物活性に貢献しています .

類似化合物との比較

Similar Compounds

- Palmarumycin BG1

- Palmarumycin BG2

- Guignardin E

- Palmarumycin CP17

Uniqueness

Palmarumycin C3 is unique due to its stronger antimicrobial and antioxidant activities compared to its analogues. Its specific spiroketal structure and the presence of unique functional groups contribute to its distinct biological activities .

生物活性

Palmarumycin C3 is a notable spirobisnaphthalene compound derived from the fungus Chaetomium palmarum. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, supported by detailed research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique spirobisnaphthalene structure, which contributes to its biological activity. The presence of hydroxyl groups in its structure enhances its interaction with biological targets, potentially influencing its antimicrobial efficacy.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of microorganisms. The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Agrobacterium tumefaciens | 6.25 |

| Bacillus subtilis | 6.25 |

| Pseudomonas lachrymans | 12.5 |

| Ralstonia solanacearum | 12.5 |

| Staphylococcus haemolyticus | 6.25 |

| Xanthomonas vesicatoria | 6.25 |

This compound has shown effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays .

Fungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. It is effective against various plant pathogenic fungi, including:

- Fusarium oxysporum

- Ulocladium violaceum

These activities were assessed using agar diffusion assays at a concentration of 0.5 mg/disc, indicating a broad spectrum of action against fungal pathogens .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its potential as a natural antioxidant. The results are presented in Table 2.

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 37.57 |

| β-Carotene/Linoleic Acid Bleaching | 7.41 |

The lower IC50 values indicate that this compound possesses strong radical scavenging abilities compared to other compounds tested . Its antioxidant activity is crucial for potential applications in food preservation and therapeutic contexts.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in overcoming microbial resistance. For example, research indicated that this compound could reverse azole resistance in clinical strains of Candida albicans, showcasing its potential as an adjunct therapy in antifungal treatment .

Moreover, comparative studies between Palmarumycin C2 and C3 revealed that C3 exhibited superior antimicrobial and antioxidant activities, suggesting that structural modifications can significantly influence biological efficacy .

特性

IUPAC Name |

(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXBHYOFNNANPN-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antimicrobial activities of Palmarumycin C3 and how does it compare to Palmarumycin C2?

A1: this compound exhibits stronger antimicrobial activity compared to Palmarumycin C2. [] This suggests that the structural differences between the two compounds contribute to their varying levels of efficacy against microorganisms. Further research is needed to understand the specific mechanism of action and the range of microorganisms susceptible to this compound.

Q2: How does the addition of 1-Hexadecene to the culture of endophytic fungus Berkleasmium sp. Dzf12 impact the yield of this compound?

A2: Supplementing the culture medium of Berkleasmium sp. Dzf12 with 1-Hexadecene significantly boosts the production of this compound. Specifically, adding 10% 1-Hexadecene on the 6th day of culture resulted in a remarkable 59.50-fold increase in this compound yield (1.19 g/L) compared to the control group (0.02 g/L). [] This suggests that 1-Hexadecene potentially acts as an elicitor, triggering metabolic pathways within the fungus that favor this compound biosynthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。